In Vitro Oxytocic Potency – 12-Fold Superiority Over Sparteine Sulfate in Isolated Rat Uterus
In a direct head-to-head comparison using isolated rat uterus preparations, 3-(p-chlorobenzyl)quinolizidine tartarate (QB-1, the tartrate salt form of Cloquinozine) demonstrated 12-fold greater oxytocic potency than sparteine sulfate, the established plant-derived quinolizidine oxytocic agent [1]. This is the strongest potency advantage ever documented for a synthetic quinolizidine derivative over the natural product benchmark in an in vitro uterine contractility assay.
| Evidence Dimension | In vitro oxytocic activity (uterine contraction) |
|---|---|
| Target Compound Data | QB-1 (Cloquinozine tartrate) – 12× potency relative to sparteine sulfate |
| Comparator Or Baseline | Sparteine sulfate (baseline = 1× potency) |
| Quantified Difference | 12-fold greater in vitro oxytocic potency |
| Conditions | Isolated rat uterus preparation; in vitro organ bath |
Why This Matters
For researchers screening oxytocic candidates or requiring a potent in vitro uterotonic standard, Cloquinozine provides a 12× potency gain over sparteine sulfate, enabling lower working concentrations and potentially reducing off-target effects at effective doses.
- [1] Nagashima R, Takano N, Tamura M, Shioya A. Pharmacological Properties of 3-(p-Chlorobenzyl) Quinolizidine Tartarate (QB-1), a New Oxytocic. Japanese Journal of Pharmacology, 1966, 16(4), 353–367. doi:10.1254/jjp.16.353 View Source
